molecular formula C15H12BrNO4S2 B2363859 4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-(furan-2-yl)oxazole CAS No. 686738-30-7

4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-(furan-2-yl)oxazole

Cat. No.: B2363859
CAS No.: 686738-30-7
M. Wt: 414.29
InChI Key: NWLZULOBCXSSHE-UHFFFAOYSA-N
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Description

4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-(furan-2-yl)oxazole is a complex organic compound that features a combination of bromophenyl, sulfonyl, ethylthio, and furan-2-yl groups attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-(furan-2-yl)oxazole typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the bromophenyl, sulfonyl, ethylthio, and furan-2-yl groups. Common reagents used in these reactions include bromine, sulfur dioxide, ethylthiol, and furan derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Industrial production methods aim to optimize reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-(furan-2-yl)oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-(furan-2-yl)oxazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-(furan-2-yl)oxazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can lead to various effects, such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication. The pathways involved in these mechanisms are often complex and require detailed study to fully understand.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-(furan-2-yl)oxazole include other oxazole derivatives with different substituents, such as:

  • 4-((4-Chlorophenyl)sulfonyl)-5-(methylthio)-2-(furan-2-yl)oxazole
  • 4-((4-Fluorophenyl)sulfonyl)-5-(propylthio)-2-(furan-2-yl)oxazole
  • 4-((4-Methylphenyl)sulfonyl)-5-(butylthio)-2-(furan-2-yl)oxazole

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-(4-bromophenyl)sulfonyl-5-ethylsulfanyl-2-(furan-2-yl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO4S2/c1-2-22-15-14(17-13(21-15)12-4-3-9-20-12)23(18,19)11-7-5-10(16)6-8-11/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLZULOBCXSSHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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